

A Comprehensive Technical Guide to 3-Vinylbenzoic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Vinylbenzoic acid**

Cat. No.: **B1586886**

[Get Quote](#)

Introduction

3-Vinylbenzoic acid (3-VBA) is a bifunctional organic compound of significant interest to researchers in polymer chemistry, materials science, and drug development. Its structure, featuring both a polymerizable vinyl group and a versatile carboxylic acid moiety, allows it to serve as a crucial building block for a wide array of functional materials. This guide provides an in-depth analysis of **3-Vinylbenzoic acid**, covering its fundamental properties, synthesis, key applications, and safe handling protocols, designed for scientists and professionals in the field.

Core Molecular Profile

3-Vinylbenzoic acid, also known as 3-ethenylbenzoic acid, possesses a unique molecular architecture that dictates its chemical reactivity.^[1] The vinyl group is susceptible to addition and radical polymerization reactions, while the carboxylic acid group can undergo esterification, amidation, and acid-base reactions, providing a handle for further functionalization.^[2]

Identifier	Data
IUPAC Name	3-ethenylbenzoic acid[1]
Synonyms	m-Vinylbenzoic Acid, m-Carboxystyrene
CAS Number	28447-20-3[1][3][4][5]
Molecular Formula	C ₉ H ₈ O ₂ [1][4][5][6][7]
Molecular Weight	148.16 g/mol [3][4][5][6]
Canonical SMILES	C=CC1=CC=CC(C(=O)O)=C1[1]
InChI Key	VWXZFDWVWMQRQR-UHFFFAOYSA-N[1][3]

Physicochemical and Spectroscopic Properties

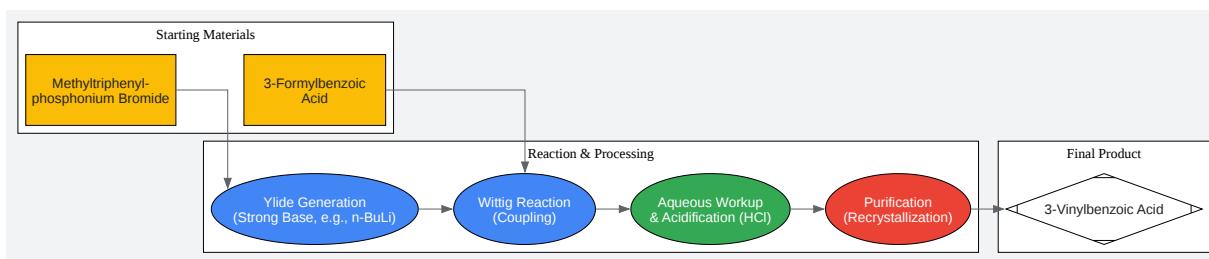
The physical and chemical characteristics of 3-VBA are critical for its application in various experimental settings. It typically appears as a white to light yellow crystalline solid.

Property	Value
Physical State	Solid at 20°C[1][3]
Melting Point	91-99 °C[1][3][4][5]
Boiling Point	298.7 °C (at 760 mmHg)[1][4]
Solubility	Soluble in organic solvents like ethanol and ether; insoluble in water at room temperature.[4]
pKa (Predicted)	4.14 ± 0.10[8]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of **3-Vinylbenzoic acid**.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically between 5.0 and 7.0 ppm with distinct coupling patterns), aromatic protons


in the meta-substituted pattern (between 7.0 and 8.5 ppm), and a broad singlet for the carboxylic acid proton (often above 10 ppm), which may be exchangeable with D₂O.

- ¹³C NMR: The carbon spectrum will display signals for the sp² carbons of the vinyl group (~115-137 ppm), the aromatic ring carbons (~125-140 ppm), and the carbonyl carbon of the carboxylic acid (~165-175 ppm).
- Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), C=C stretching from the vinyl and aromatic groups (~1600-1630 cm⁻¹), and out-of-plane C-H bending for the vinyl group (~900-1000 cm⁻¹).

Synthesis and Purification

A common and effective method for synthesizing vinyl-substituted aromatic compounds like **3-Vinylbenzoic acid** is the Wittig reaction. This reaction involves the coupling of an aldehyde (3-formylbenzoic acid) with a phosphonium ylide to form the characteristic carbon-carbon double bond of the vinyl group.[9][10]

Conceptual Workflow: Wittig Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Vinylbenzoic acid** via the Wittig reaction.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol is a representative example and should be adapted and optimized based on laboratory conditions.

- Ylide Generation:

- Suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).
- Cool the suspension to 0°C in an ice bath.
- Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise. The causality here is the deprotonation of the phosphonium salt by the strong base to form the reactive nucleophilic ylide, often indicated by a distinct color change.
- Allow the mixture to stir at this temperature for 1-2 hours to ensure complete ylide formation.

- Wittig Reaction:

- Dissolve 3-formylbenzoic acid in anhydrous THF.
- Add the aldehyde solution dropwise to the prepared ylide suspension at 0°C. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours to ensure the reaction goes to completion.

- Workup and Isolation:

- Quench the reaction by slowly adding water.
- Adjust the pH of the aqueous layer to be strongly acidic (pH ~1) using concentrated hydrochloric acid. This step is crucial to protonate the carboxylate salt, ensuring the final product precipitates as the neutral carboxylic acid.

- Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude product.

• Purification:

- The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure **3-Vinylbenzoic acid**.^[9] Purity should be confirmed by melting point analysis and spectroscopic methods.

Key Applications in Research and Development

The dual functionality of 3-VBA makes it a valuable monomer and intermediate in several advanced applications.

Polymer Synthesis

3-VBA is widely used as a functional monomer in polymerization reactions.^[8]

- Functional Polymers: It can be polymerized via free-radical polymerization to create polymers with pendant carboxylic acid groups.^[11] These groups can be used to alter solubility, introduce pH-responsiveness, or serve as sites for post-polymerization modification.
- Copolymers: It is often copolymerized with other monomers, such as styrene, to incorporate functionality into well-known polymer backbones like polystyrene.^[12] This approach is used to develop materials for advanced coatings, functionalized resins for chromatography, and stimuli-responsive materials.^[2]

Bioconjugation and Drug Delivery

The carboxylic acid group is a key handle for biomedical applications.

- Active Ester Formation: The acid can be converted into an "active ester" (e.g., an N-hydroxysuccinimide ester). These reactive polymers are stable but react efficiently and

specifically with primary amines on proteins, peptides, or small molecule drugs under mild conditions.[\[11\]](#) This is a cornerstone of bioconjugation chemistry for creating antibody-drug conjugates or functionalized surfaces.

- **Drug Delivery Vehicles:** Polymers and copolymers of 3-VBA can be designed as pH-responsive systems for targeted drug delivery. The carboxylic acid groups are deprotonated at physiological pH, rendering the polymer soluble, but become protonated in the acidic environment of a tumor or endosome, triggering a conformational change or disassembly to release a therapeutic payload.

Safety, Handling, and Storage

Proper handling of **3-Vinylbenzoic acid** is essential to ensure laboratory safety.

Hazard Information	GHS Classification
Pictogram	GHS07 (Harmful/Irritant) [1]
Signal Word	Warning [1][6]
Hazard Statements	H315: Causes skin irritation. [1][6][13] H319: Causes serious eye irritation. [1][6][13] H335: May cause respiratory irritation. [1][6][13]

Handling and Storage Recommendations

- **Ventilation:** Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[13\]\[14\]](#)
- **Personal Protective Equipment (PPE):** Wear protective gloves, chemical safety goggles, and a lab coat.[\[14\]\[15\]](#) A dust mask is recommended when handling the powder.[\[3\]](#)
- **Hygiene:** Wash hands thoroughly after handling.[\[1\]\[15\]](#)
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[13\]\[15\]](#) Refrigerated storage (0-10°C) is recommended for long-term stability. The compound is sensitive to light and heat, which can induce unwanted polymerization.

Conclusion

3-Vinylbenzoic acid stands out as a highly versatile chemical building block. Its unique combination of a polymerizable vinyl group and a functionalizable carboxylic acid makes it an indispensable tool for researchers creating advanced polymers, tailored biomaterials, and functional surfaces. A thorough understanding of its properties, synthesis, and handling is paramount to unlocking its full potential in scientific innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. nbinno.com [nbinno.com]
- 3. 3-乙烯基苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. 3-VINYLBENZOIC ACID | 28447-20-3 [chemicalbook.com]
- 6. 3-Vinylbenzoic Acid | C9H8O2 | CID 4438231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-vinylbenzoic acid [stenutz.eu]
- 8. 3-VINYLBENZOIC ACID Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 9. books.rsc.org [books.rsc.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 28447-20-3 Name: 3-Vinylbenzoic acid [xixisys.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Vinylbenzoic Acid for Advanced Research Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586886#molecular-weight-and-formula-of-3-vinylbenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com